molecular formula C24H19N5O3S B2844311 N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242885-45-5

N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2844311
CAS RN: 1242885-45-5
M. Wt: 457.51
InChI Key: VDVKQKZZCBMUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis Compounds with structures similar to the query compound have been synthesized and analyzed using various techniques to understand their chemical and physical properties. For instance, research on NMR studies of novel oxadiazole derivatives containing benzimidazole moiety showcases the detailed structural elucidation of complex organic compounds, highlighting the significance of such analyses in identifying and confirming the synthesis of desired compounds (Li Ying-jun, 2012).

Antimicrobial Activities The antimicrobial potential of thienopyrimidine linked rhodanine derivatives has been explored, demonstrating their efficacy against various bacterial and fungal strains. This indicates the potential utility of structurally related compounds in developing new antimicrobial agents (Nagaraju Kerru et al., 2019).

Antibacterial and Antifungal Potency Compounds derived from benzimidazole and oxadiazole have shown significant activity against a range of microorganisms, suggesting their utility in creating effective antimicrobial agents. Such studies underline the importance of chemical synthesis in generating novel compounds for pharmaceutical applications (Poonam Devi et al., 2022).

Pharmacological Properties Investigations into the pharmacological properties of benzothiazole, oxadiazole, and thiadiazole derivatives have been conducted, providing insights into the potential therapeutic applications of these compounds. Research in this area contributes to the discovery of new drugs with varied biological activities (M. Santagati et al., 1994).

properties

IUPAC Name

N-benzyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c1-15-19-23(33-20(15)22-27-21(28-32-22)17-10-6-3-7-11-17)26-14-29(24(19)31)13-18(30)25-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVKQKZZCBMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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